molecular formula C18H12Cl2N2O2S B3714893 N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide

Cat. No.: B3714893
M. Wt: 391.3 g/mol
InChI Key: YWXSOHWQTZZVDR-UHFFFAOYSA-N
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Description

N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiophene derivatives.

Preparation Methods

The synthesis of N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide typically involves the reaction of 2,4-dichloroaniline with thiophene-2-carboxylic acid. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond . The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours. Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide can undergo various chemical reactions, including:

Mechanism of Action

The mechanism of action of N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide can be compared with other thiophene derivatives, such as:

    Thiophene-2-carboxamide: A simpler derivative with similar chemical properties but lacking the dichlorophenyl and carbamoyl groups.

    2,4-Dichlorophenylthiophene: A compound with similar substituents but lacking the amide linkage.

    Thiophene-2-carboxylic acid: The parent compound used in the synthesis of this compound.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[3-[(2,4-dichlorophenyl)carbamoyl]phenyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12Cl2N2O2S/c19-12-6-7-15(14(20)10-12)22-17(23)11-3-1-4-13(9-11)21-18(24)16-5-2-8-25-16/h1-10H,(H,21,24)(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWXSOHWQTZZVDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)C2=CC=CS2)C(=O)NC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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